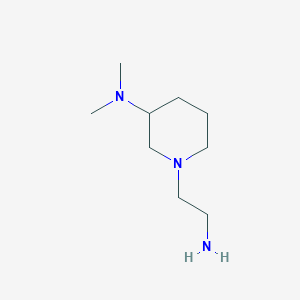

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Aminoethyl)pyrrolidine is a heterocyclic building block . It’s used in the preparation of one-dimensional coordination polymer of nickel (II), [ (μ N,S -NCS) 2 {Ni (ampy)}] n (ampy=1- (2-aminoethyl)pyrrolidine) .

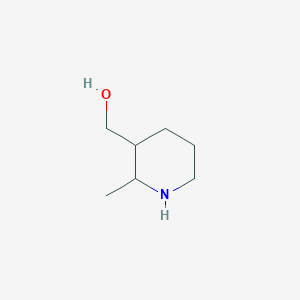

Molecular Structure Analysis

The molecular structure of related compounds like 1-(2-aminoethyl)piperazine and 1-(2-aminoethyl)pyrrolidine have been studied . The structure can be described by a stack of organic cations 1- (2-aminoethyl) piperazinuim (C 6 H 17 N 3) 2+, the water molecule, separated by groups of isolated [HgBr 4] 2− tetrahedra which are interconnected by bonds hydrogen .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine” are not available, related compounds like aminoethylpiperazine (AEP) are known to participate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Inhibition of Store-Operated Calcium Entry (SOCE) in Cancer Cells

This compound has been used in the synthesis of 2-Aminoethyl Diphenylborinate (2-APB) derivatives, which are known to inhibit Store-Operated Calcium Entry (SOCE) in MDA-MB-231 breast cancer cells . SOCE is a process that refills calcium ions in the endoplasmic reticulum (ER) of cells, and it plays a crucial role in various physiological functions . Enhanced SOCE has been associated with several cancers .

Modification of Vinylbenzyl Chloride/Divinylbenzene Gel Copolymer Bead

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . This modification can enhance the properties of the copolymer bead, making it more suitable for various applications.

Synthesis of Linkage Isomers

This compound is used in the synthesis of linkage isomers trans-bis [1-(2-aminoethyl)piperidine]dinitronickel and trans-bis [1-(2-aminoethyl)-piperidine]dinitritonickel . These isomers have unique properties and can be used in various chemical reactions.

Synthesis of Anticancer Agents

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used as a reactant for the synthesis of analogs of anticancer agents . These analogs can potentially enhance the effectiveness of cancer treatments.

Inhibition of Botulinum Neurotoxin Serotype A

This compound is used in the synthesis of inhibitors of botulinum neurotoxin serotype A light chain . This neurotoxin is produced by the bacterium Clostridium botulinum and is highly toxic. Inhibitors can potentially be used in the treatment of botulism.

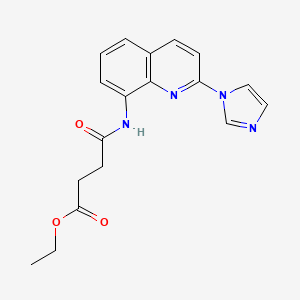

Synthesis of Cannabinoid CB1 Receptor Antagonists

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used in the synthesis of cannabinoid CB1 receptor antagonists . These antagonists can potentially be used in the treatment of various conditions, including obesity and drug addiction.

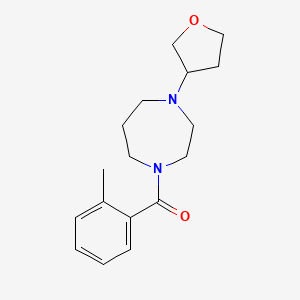

Restoration of E-cadherin Expression in Colorectal Carcinoma Cells

This compound is used in the synthesis of small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells . E-cadherin is a protein that helps cells stick together, and its loss is associated with cancer progression.

Synthesis of Potent and Selective 5-HT6 Antagonists

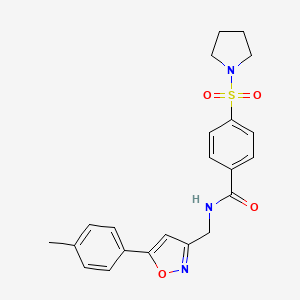

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used in the synthesis of potent and selective 5-HT6 antagonists . These antagonists can potentially be used in the treatment of various neurological and psychiatric disorders.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJQRDFTSFUPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2643252.png)

![2-Ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2643258.png)

![1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2643262.png)

![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)